

Physicochemical Properties of (4-Aminobenzofuran-2-yl)methanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: (4-Aminobenzofuran-2-yl)methanol

Cat. No.: B1647399

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **(4-Aminobenzofuran-2-yl)methanol**, a benzofuran derivative with potential applications in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values from computational models with detailed, standard experimental protocols for the determination of key physicochemical parameters. Furthermore, it explores the potential biological activities of aminobenzofuran derivatives and their associated signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the predicted physicochemical properties of **(4-Aminobenzofuran-2-yl)methanol**.

Predicted Physicochemical Data

Property	Predicted Value	Method/Tool
Melting Point	152.5 °C	AAT Bioquest Melting Point Predictor
Boiling Point	356.8 °C	AAT Bioquest Boiling Point Predictor
logP (o/w)	1.3 ± 0.3	Molinspiration
Aqueous Solubility (logS)	-2.1 mol/L	AqSolPred
pKa (most acidic)	14.1 (hydroxyl group)	Rowan pKa Predictor
pKa (most basic)	4.2 (amino group)	Rowan pKa Predictor

Disclaimer: These values are computationally predicted and should be confirmed by experimental data.

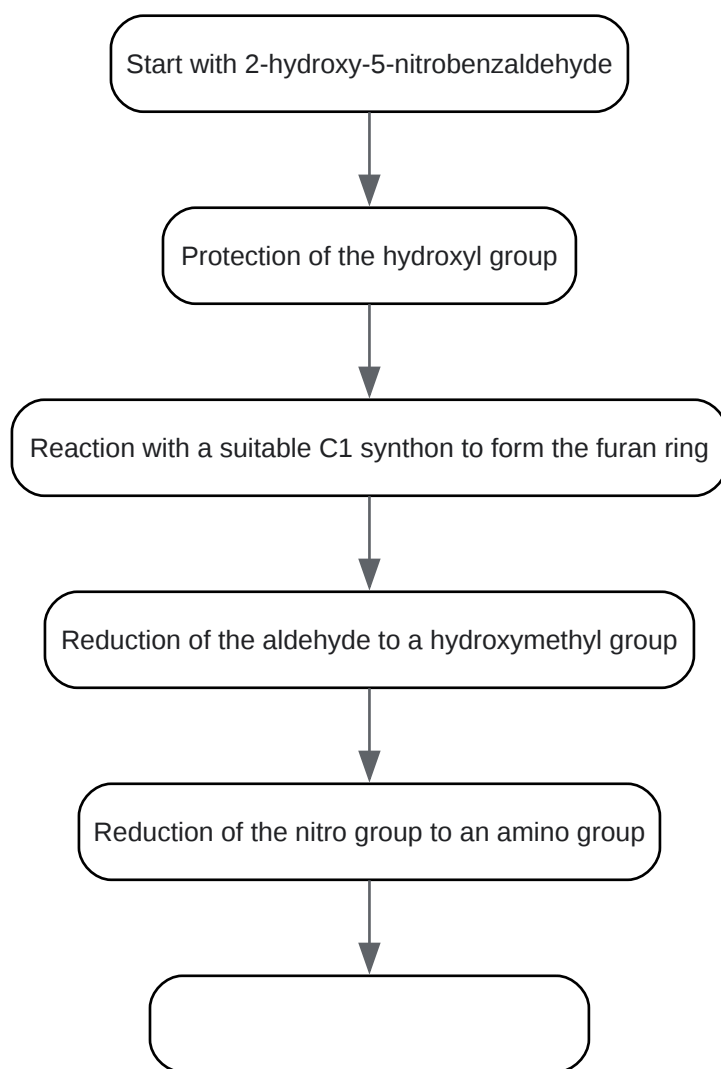
Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for drug development. The following are detailed, standard laboratory protocols for measuring the key parameters of **(4-Aminobenzofuran-2-yl)methanol**.

Synthesis of (4-Aminobenzofuran-2-yl)methanol

The synthesis of **(4-Aminobenzofuran-2-yl)methanol** can be approached through various synthetic routes reported for aminobenzofuran derivatives. A plausible method involves the reduction of a corresponding nitro-substituted benzofuran.

Workflow for a Potential Synthetic Route



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Caption: A potential synthetic workflow for **(4-Aminobenzofuran-2-yl)methanol**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Method: Capillary Melting Point Apparatus

- Sample Preparation: Finely powder a small amount of dry **(4-Aminobenzofuran-2-yl)methanol**.

- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:** Heat the block rapidly to a temperature about 15-20°C below the expected melting point (based on the predicted value). Then, decrease the heating rate to 1-2°C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Method: Micro Boiling Point Determination

- **Sample Preparation:** Place a small amount (0.1-0.2 mL) of **(4-Aminobenzofuran-2-yl)methanol** into a small test tube.
- **Capillary Inversion:** Place a sealed-end capillary tube, open end down, into the test tube.
- **Heating:** Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).
- **Observation:** As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
- **Cooling and Measurement:** Remove the heat source and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Method: Shake-Flask Method for Aqueous Solubility

- **Sample Preparation:** Add an excess amount of **(4-Aminobenzofuran-2-yl)methanol** to a known volume of purified water in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the mixture to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to facilitate this process.
- **Analysis:** Carefully withdraw a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in mol/L or mg/mL.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, it will have corresponding pKa values.

Method: Potentiometric Titration

- **Solution Preparation:** Dissolve a precisely weighed amount of **(4-Aminobenzofuran-2-yl)methanol** in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
- **Titration Setup:** Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group. Record the pH after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Method: Shake-Flask Method

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
- Partitioning: Dissolve a known amount of **(4-Aminobenzofuran-2-yl)methanol** in one of the phases. Add a known volume of the other phase to create a biphasic system.
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
- Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in this process.
- Analysis: Determine the concentration of the compound in both the n-octanol and the aqueous phase using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

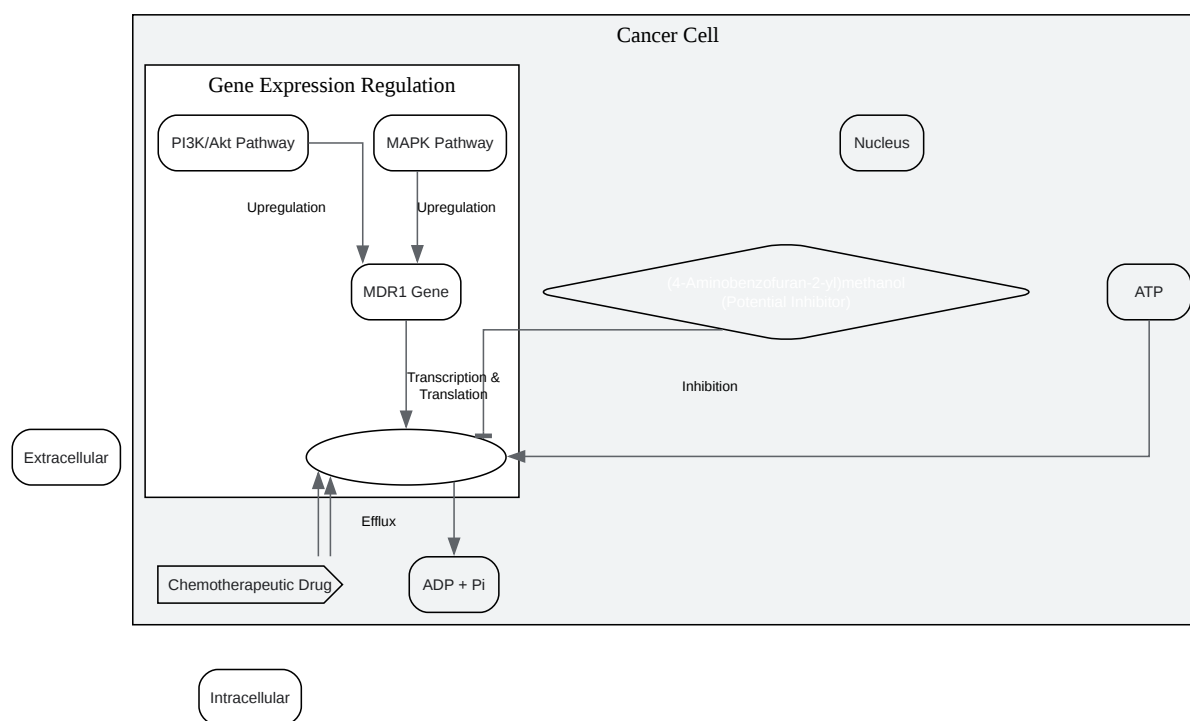
Potential Biological Activities and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities. Based on the structure of **(4-Aminobenzofuran-2-yl)methanol**, several potential therapeutic applications can be hypothesized.

P-glycoprotein (P-gp) Inhibition in Cancer

Many aminobenzofuran derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cells and contributes to multidrug resistance (MDR).

Signaling Pathway of P-gp Mediated Multidrug Resistance and Inhibition



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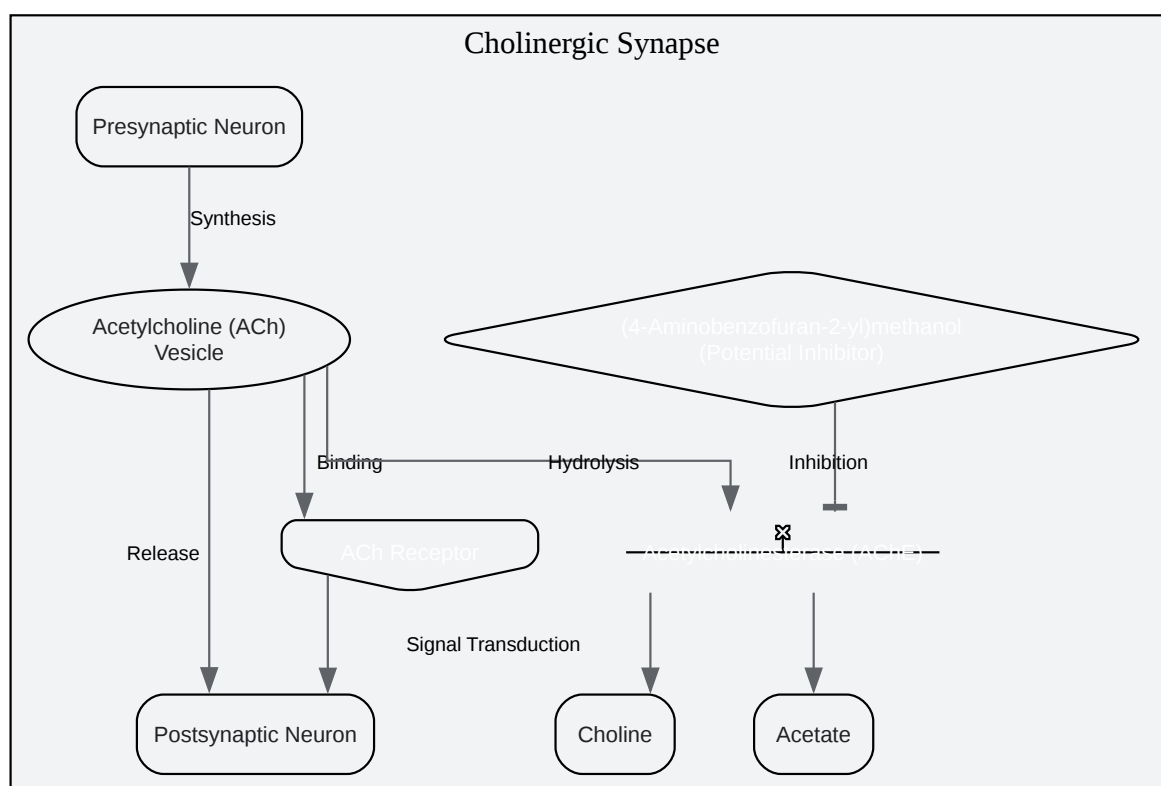
Caption: Inhibition of P-glycoprotein by a potential inhibitor like **(4-Aminobenzofuran-2-yl)methanol** can block the efflux of chemotherapeutic drugs, thereby overcoming multidrug resistance in cancer cells.

Cholinesterase Inhibition in Alzheimer's Disease

The core structure of **(4-Aminobenzofuran-2-yl)methanol** shares similarities with compounds that act as cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of

Alzheimer's disease.

Cholinergic Synapse and the Action of Cholinesterase Inhibitors



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Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine (ACh), increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission, which is beneficial in Alzheimer's disease.

Antiarrhythmic Activity

Certain benzofuran derivatives have shown potential as antiarrhythmic agents, particularly as Class III agents that block potassium channels in cardiac myocytes.

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